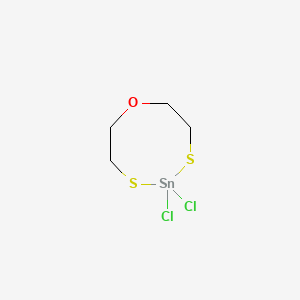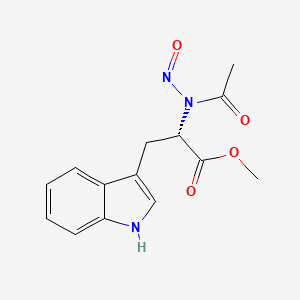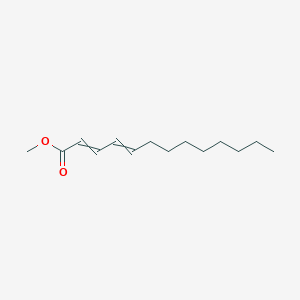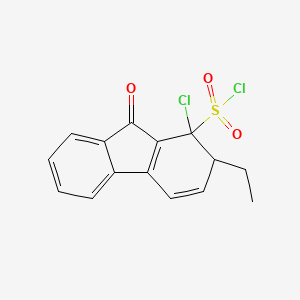
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is an organic compound belonging to the class of carbazoles Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide typically involves the following steps:
Formation of 9-Butyl-9H-carbazole: This can be achieved by reacting carbazole with butyl bromide in the presence of a base such as potassium carbonate.
Alkylation: The 9-butyl-9H-carbazole is then subjected to alkylation with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Formylation: The final step involves the formylation of the alkylated product using formic acid or a formylating agent like formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole ring or the formamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or aminated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and mechanical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Wirkmechanismus
The mechanism of action of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide moiety can form hydrogen bonds with active sites, while the carbazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Butyl-9H-carbazole: Lacks the formamide moiety, resulting in different chemical properties and applications.
N-(1-(9-Ethyl-9H-carbazol-3-yl)ethyl)formamide: Similar structure but with an ethyl group instead of a butyl group, leading to variations in reactivity and applications.
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)acetamide:
Uniqueness
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is unique due to the presence of both a butyl group and a formamide moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.
Eigenschaften
CAS-Nummer |
52916-27-5 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
N-[1-(9-butylcarbazol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C19H22N2O/c1-3-4-11-21-18-8-6-5-7-16(18)17-12-15(9-10-19(17)21)14(2)20-13-22/h5-10,12-14H,3-4,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
XFTXELVWAWHMBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14640666.png)



![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)

methanide](/img/structure/B14640717.png)


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)

